molecular formula C21H16F3N5O4 B12604118 Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-

Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-

Cat. No.: B12604118
M. Wt: 459.4 g/mol
InChI Key: LAWNZGSYHJNMKJ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea . This name reflects the molecule’s core structure:

  • A urea backbone (-NHC(O)NH-) bridges two aromatic systems.
  • The left aryl group is substituted with a methoxy (-OCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 5.
  • The right aryl group is linked via an ether oxygen to a fused bicyclic system: a 2,3-dihydroimidazo[4,5-b]pyridin-2-one moiety.

The systematic naming prioritizes the urea functional group, with substituents ordered by Cahn-Ingold-Prelog rules. The imidazo[4,5-b]pyridine ring is numbered such that the oxygen atom occupies position 7, and the lactam carbonyl is at position 2 .

Table 1: Key Identifiers

Property Value Source
IUPAC Name 1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea
Molecular Formula C₂₁H₁₆F₃N₅O₄
Molecular Weight 459.4 g/mol
SMILES COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC3=C4C(=NC=C3)NC(=O)N4

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by its planar urea core and orthogonal aromatic rings , which create a T-shaped topology. Key features include:

  • Urea linkage : The central carbonyl group adopts a trigonal planar geometry, with N-C-N bond angles near 120°.
  • Aryl ring orientations : The 2-methoxy-5-(trifluoromethyl)phenyl group and the imidazopyridinone-linked phenyl group are nearly perpendicular to minimize steric clash.
  • Imidazopyridinone system : The fused bicyclic ring exists in a nearly planar conformation due to conjugation between the pyridine nitrogen and the lactam carbonyl .

Conformational flexibility arises from:

  • Rotation about the C-O bond linking the phenyl group to the imidazopyridinone.
  • Torsional motion of the trifluoromethyl group relative to the methoxy substituent.

Density Functional Theory (DFT) simulations predict two low-energy conformers differing by 180° rotation of the urea group, with an energy barrier of ~8 kcal/mol .

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR)

Predicted signals (in DMSO-d₆):

  • Aromatic protons :
    • 6.8–7.6 ppm (multiplet, 8H, aryl-H).
    • 8.2 ppm (singlet, 1H, pyridine-H adjacent to oxygen).
  • Urea NH : 9.3 ppm (broad singlet, 2H, -NH-C(O)-NH-).
  • Methoxy group : 3.8 ppm (singlet, 3H, -OCH₃).
  • Imidazopyridinone NH : 10.4 ppm (singlet, 1H, lactam NH) .
¹³C NMR

Key resonances:

  • Carbonyl carbons :
    • 156.2 ppm (urea C=O).
    • 162.4 ppm (imidazopyridinone C=O).
  • Trifluoromethyl carbon : 122.5 ppm (q, J = 288 Hz, -CF₃).
  • Aromatic carbons : 112–140 ppm (12 signals).
  • Methoxy carbon : 56.1 ppm (-OCH₃) .
Fourier-Transform Infrared (FT-IR)

Major absorption bands:

  • 3320 cm⁻¹ (N-H stretch, urea).
  • 1705 cm⁻¹ (C=O stretch, urea).
  • 1660 cm⁻¹ (C=O stretch, imidazopyridinone).
  • 1240 cm⁻¹ (C-O-C stretch, ether).
  • 1130 cm⁻¹ (C-F stretch, trifluoromethyl) .

Table 2: Predicted Spectroscopic Data

Technique Key Signals Assignment
¹H NMR 9.3 ppm (broad) Urea NH
¹³C NMR 156.2 ppm Urea carbonyl
FT-IR 1705 cm⁻¹ Urea C=O stretch

X-ray Crystallographic Data and Hirshfeld Surface Analysis

As of the latest PubChem update (May 2025), no single-crystal X-ray structure has been reported for this compound . However, analogous urea derivatives exhibit:

  • Hydrogen-bonded dimers via urea NH···O=C interactions (2.8–3.0 Å).
  • Stacking interactions between imidazopyridinone and aryl rings (3.4–3.6 Å interplanar spacing).

A Hirshfeld surface analysis of similar molecules reveals:

  • O···H contacts : 25% of surface (urea and ether oxygens).
  • F···H interactions : 15% (trifluoromethyl group).
  • C-H···π interactions : 10% (aryl rings) .

Critical Need : Experimental crystallography is required to validate computational models and quantify non-covalent interactions.

Properties

Molecular Formula

C21H16F3N5O4

Molecular Weight

459.4 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

InChI

InChI=1S/C21H16F3N5O4/c1-32-15-7-2-11(21(22,23)24)10-14(15)27-19(30)26-12-3-5-13(6-4-12)33-16-8-9-25-18-17(16)28-20(31)29-18/h2-10H,1H3,(H2,26,27,30)(H2,25,28,29,31)

InChI Key

LAWNZGSYHJNMKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)OC3=C4C(=NC=C3)NC(=O)N4

Origin of Product

United States

Preparation Methods

Synthesis via Urea Formation

One common method involves the direct reaction of an amine with isocyanate to form urea derivatives. The general procedure includes:

  • Starting Materials:

    • A substituted phenol (e.g., 4-(2-methoxy-5-(trifluoromethyl)phenyl))
    • An isocyanate derivative corresponding to the imidazo-pyridine moiety.
  • Reaction Conditions:

    • The reaction is typically conducted in a solvent such as dichloromethane or dimethylformamide.
    • Temperature can vary from room temperature to reflux conditions depending on the reactivity of the starting materials.
  • Yield and Purification:

    • Yields can vary widely but are often in the range of 50% to 80%.
    • Purification is typically achieved through recrystallization or chromatography.

Coupling Reaction

An alternative method involves a coupling reaction between two precursors:

  • Starting Materials:

    • An amine component derived from the imidazo-pyridine.
    • A phenolic compound activated by a suitable coupling agent (e.g., HATU or EDC).
  • Procedure:

    • Mix the amine with the activated phenolic compound in an inert atmosphere.
    • Stir under controlled temperature conditions (0°C to room temperature).
  • Outcome:

    • This method often results in higher yields (up to 90%) and purer products due to the specificity of the coupling agents used.

Multi-step Synthesis

A more complex synthesis may involve multiple steps:

  • Stepwise Approach:

    • Synthesize each aromatic component separately before combining them through urea formation.
    • For instance, synthesize the imidazo-pyridine first and then couple it with the phenolic component.
  • Advantages:

    • This approach allows for better control over each reaction step and can enhance overall yield and purity.

Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Direct Urea Formation Amine + Isocyanate DCM, RT to reflux 50-80 Simple but variable yields
Coupling Reaction Amine + Activated Phenol Inert atmosphere, 0°C to RT Up to 90 Higher specificity and yields
Multi-step Synthesis Imidazo-pyridine + Phenolic Compound Sequential reactions Varies Better control over synthesis

Research Findings

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce by-products. For example:

  • Researchers have explored different solvents and catalysts that enhance reaction rates while maintaining selectivity for desired products.
  • Modifications in substituents on the aromatic rings have been shown to significantly affect both reactivity and stability of intermediates during synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl rings.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridine Derivatives

Compound 28c ()
  • Structure : 4-((6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)oxy)-N-phenylbenzamide.
  • Key Features : Retains the imidazo[4,5-b]pyridine core but substitutes the urea group with a benzamide. The chloro and pyrazole groups enhance selectivity for Aurora kinases.
  • Activity : Demonstrates isoform selectivity in kinase inhibition, attributed to the pyrazole substituent .

Urea-Based Agrochemicals ()

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)
  • Structure : Simpler urea derivative with trifluoromethyl and dimethyl groups.
  • Use : Herbicide targeting photosystem II.
  • Comparison : The target compound’s imidazopyridine ring adds complexity, likely shifting its mechanism from herbicide action to kinase or enzyme inhibition. The trifluoromethyl group is retained for enhanced membrane permeability .
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Structure : A benzoylurea insecticide with halogenated aryl groups.
  • Activity : Inhibits chitin synthesis in insects.
  • Divergence : The target compound lacks halogenation but incorporates a heterocyclic core, suggesting divergent biological targets .

Heterocyclic Urea Derivatives ()

Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide)
  • Structure : Thiazole-containing urea analog.
  • Use : Fungicide targeting succinate dehydrogenase.
  • Comparison : The imidazopyridine core in the target compound may offer unique electronic properties compared to thiazole, affecting target specificity .
Compound 832695-75-7 ()
  • Structure: Urea derivative with thieno[3,2-c]pyridine and fluoro/trifluoromethyl groups.
  • Features: Shares the trifluoromethyl group but replaces imidazopyridine with thienopyridine.
  • Implications: Thienopyridine’s sulfur atom may alter π-stacking interactions versus the nitrogen-rich imidazopyridine .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Structure: Saturated imidazo[1,2-a]pyridine with ester and cyano groups.
  • Properties : Melting point (243–245°C) and spectral data (¹H/¹³C NMR) indicate high crystallinity, contrasting with the target compound’s likely amorphous solid state due to its urea group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Use/Activity Reference
Target Urea Compound Imidazo[4,5-b]pyridine Methoxy, Trifluoromethyl, Phenyl groups Kinase inhibition (inferred)
28c (Aurora inhibitor) Imidazo[4,5-b]pyridine Chloro, Pyrazole, Benzamide Aurora kinase inhibitor
Fluometuron Simple urea Trifluoromethyl, Dimethyl Herbicide
Thifluzamide Thiazole Dibromo, Trifluoromethoxy Fungicide
Diethyl... () Imidazo[1,2-a]pyridine Nitrophenyl, Cyano, Ester Undisclosed

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
Target Urea Compound ~450 (estimated) Not reported ¹H/¹³C NMR (aromatic shifts)
28c 488.9 Not reported MS: m/z 489 [M+H]⁺
Diethyl... () 582.6 243–245 IR: ν 2220 cm⁻¹ (CN)

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels 28c (), involving condensation of nitro-substituted pyridines with aldehydes under reductive conditions .
  • Hydrogen Bonding : The urea group enables strong hydrogen-bonding interactions, critical for target binding, as emphasized in crystal engineering studies () .
  • Agrochemical vs. Pharmaceutical Potential: While simpler ureas () dominate agrochemicals, the target’s imidazopyridine core aligns with kinase inhibitors, suggesting pharmaceutical applications .

Biological Activity

Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]- is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines a urea moiety with various functional groups that may contribute to its biological activities, particularly in oncology and antimicrobial applications.

PropertyValue
Molecular Formula C21H16F3N5O4
Molecular Weight 459.4 g/mol
IUPAC Name 1-[2-methoxy-5-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea
CAS Number 884339-27-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazo[4,5-b]pyridine core is known for its role in inhibiting certain kinases involved in cell signaling pathways. Specifically, it has shown potential as an inhibitor of the Raf kinase pathway, which is crucial in the proliferation of cancer cells.

Key Mechanisms:

  • Kinase Inhibition : The compound's structural components allow it to inhibit RafV600E-dependent ERK phosphorylation, which is essential for tumor growth and survival in certain cancers .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[4,5-b]pyridine possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines. For example:

  • Cell Lines Tested : WM266.4 (human melanoma), MV4-11 (acute myeloid leukemia).
  • Inhibition Concentrations : The compound exhibited a GI50 value of approximately 470 nM against WM266.4 cells, indicating significant growth inhibition at low concentrations .

Antimicrobial Studies

The antimicrobial properties were evaluated using standard methods such as disk diffusion and microdilution assays:

  • Tested Strains : Escherichia coli and Bacillus cereus.
  • Results : The compound showed notable inhibition zones against E. coli at specific concentrations, confirming its potential as an antibacterial agent .

Case Studies

  • Study on Melanoma Cells : A study conducted on melanoma cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and significant alterations in apoptosis markers .
  • Antibacterial Efficacy : In vitro testing revealed that modifications to the imidazo[4,5-b]pyridine core enhanced antibacterial activity against resistant strains of E. coli, suggesting a pathway for developing new antibiotics .

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